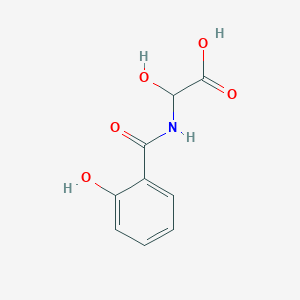

N-Salicyl-alpha-hydroxyglycine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136492-94-9 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-hydroxy-2-[(2-hydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9NO5/c11-6-4-2-1-3-5(6)7(12)10-8(13)9(14)15/h1-4,8,11,13H,(H,10,12)(H,14,15) |

InChI Key |

MRWBYJVJLCVFOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |

Synonyms |

Acetic acid, hydroxy[(2-hydroxybenzoyl)amino]- (9CI) |

Origin of Product |

United States |

Enzymatic Biotransformation and Mechanistic Pathways Involving N Salicyl Alpha Hydroxyglycine

Biosynthesis of N-Salicyl-alpha-hydroxyglycine

The generation of this compound is a critical first step in a two-step reaction sequence that ultimately leads to the production of salicylamide (B354443) and glyoxylate (B1226380). nih.gov This process is initiated by the interaction of salicyluric acid with the PAM enzyme.

Substrate Specificity and Conversion of Salicyluric Acid by Peptidylglycine alpha-Amidating Monooxygenase (PAM)

Peptidylglycine alpha-Amidating Monooxygenase (PAM) is a versatile enzyme known for its role in the C-terminal amidation of various peptides and N-acylglycines. nih.govresearchgate.net Research has demonstrated that salicyluric acid, a known metabolite of aspirin (B1665792), serves as a substrate for PAM. nih.govresearchgate.net The enzyme catalyzes the conversion of salicyluric acid, leading to the formation of this compound as an intermediate. nih.govresearchgate.net This initial conversion is a prerequisite for the subsequent enzymatic steps. The interaction is specific, as evidenced by the time course of oxygen consumption and glyoxylate production, which supports a two-step reaction mechanism. nih.gov

The bifunctional nature of PAM allows it to first hydroxylate the glycine (B1666218) alpha-carbon of its substrate, followed by a lyase activity that cleaves the molecule. nih.govnih.gov This dual capability is central to its ability to process a diverse range of substrates, including salicyluric acid.

Elucidation of N-Acylglycine Alpha-Hydroxylation Pathways

Studies on other N-acylglycines, such as N-acetylglycine and N-oleoylglycine, have confirmed the formation of an N-acyl-alpha-hydroxyglycine intermediate. researchgate.net The identification and characterization of these intermediates, including this compound, have been achieved through techniques like mass spectrometry and two-dimensional NMR. nih.govresearchgate.net These findings solidify the understanding of a common mechanistic pathway for the oxidative cleavage of N-acylglycines catalyzed by PAM. researchgate.netusf.edu

Enzymatic Catalysis of Alpha-Hydroxylation

The alpha-hydroxylation of the glycine residue in substrates like salicyluric acid is carried out by a specific catalytic domain within the PAM enzyme known as Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM).

Structural and Functional Characterization of Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM)

The Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM) domain constitutes the amino-terminal portion of the larger PAM protein. nih.govnih.gov Structural studies have revealed that the catalytic core of PHM is organized into two distinct domains, an N-terminal domain and a C-terminal domain, connected by a linker region. acs.org Each of these domains binds a copper atom, designated as CuH and CuM, which are essential for the enzyme's catalytic activity. nih.govnih.gov

The active site of PHM contains critical histidine residues that are involved in coordinating the copper ions. acs.org Specifically, the N-terminal domain houses three essential histidine residues (His107, His108, and His172), while the C-terminal domain contains two more (His242, His244). acs.org The three-dimensional structures of rat PHM, both with and without a bound peptide substrate, have provided significant insights into the enzyme's mechanism, suggesting that the reaction proceeds through the activation of a copper-bound oxygen species. nih.gov

Cofactor Requirements and Redox Mechanisms in PHM Activity (Copper, Ascorbate (B8700270), O2)

The catalytic activity of PHM is strictly dependent on the presence of specific cofactors: two copper ions, molecular oxygen (O2), and a reducing agent, typically ascorbate (vitamin C). nih.govsdbonline.org The two copper atoms, CuH and CuM, are located approximately 11 Å apart and cycle between their cuprous (Cu(I)) and cupric (Cu(II)) oxidation states during the reaction. nih.govresearchgate.net

The process begins with the reduction of the two Cu(II) ions to Cu(I) by two molecules of ascorbate. nih.gov Molecular oxygen then binds to the reduced CuM site, but only in the presence of the substrate. nih.gov This is followed by an electron transfer from CuH to the CuM-O2 complex. nih.govd-nb.info This series of events leads to the formation of a reactive copper-hydroperoxo or copper-oxyl species, which then carries out the stereospecific hydroxylation of the glycine's alpha-carbon. nih.govd-nb.info This intricate redox mechanism ensures the precise and efficient catalysis of the alpha-hydroxylation reaction.

Subsequent Enzymatic Cleavage and Product Generation

Following the formation of this compound, the second catalytic domain of the PAM enzyme, known as Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL), comes into play. nih.govnih.gov The PAL domain catalyzes the cleavage of the N-C bond in the this compound intermediate. nih.govacs.org

Mechanism of Action of Peptidyl-alpha-hydroxyglycine alpha-Amidating Lyase (PAL)

Peptidyl-alpha-hydroxyglycine alpha-Amidating Lyase (PAL, EC 4.3.2.5) catalyzes the second and final step in the peptide amidation pathway. nih.govresearchgate.net This step involves the N-dealkylation of the α-hydroxyglycine intermediate, such as this compound, to produce the corresponding α-amidated product and glyoxylate. nih.govwikipedia.org

Structurally, the catalytic core of PAL folds into a six-bladed β-propeller. nih.govresearchgate.net The active site is located in a central cavity and features a catalytic zinc (Zn(II)) ion, which is essential for the enzyme's activity. nih.govgrantome.com This zinc ion is coordinated by three conserved histidine residues. nih.govresearchgate.net The substrate, a peptidyl-α-hydroxyglycine derivative, binds to the active site in such a way that its α-hydroxyl group coordinates directly with the catalytic zinc ion. nih.govresearchgate.net

The proposed catalytic mechanism involves key amino acid residues within the active site, notably a tyrosine (Tyr654 in the rat enzyme) and an arginine (Arg706). nih.gov The reaction is initiated when the tyrosine residue, acting as a catalytic base in its phenolate (B1203915) form, deprotonates the substrate's α-hydroxyl group. nih.govresearchgate.net This deprotonation triggers the cleavage of the Cα-N bond, leading to the formation of the final amidated peptide (or in this case, salicylamide) and the co-product, glyoxylate. nih.govwikipedia.org The crucial role of these residues has been confirmed through biochemical analyses of site-directed mutants. nih.gov

Formation of Salicylamide and Glyoxylate via Dealkylation

The conversion of salicyluric acid (N-salicylglycine) to salicylamide is a two-step reaction catalyzed by the bifunctional PAM enzyme. researchgate.netresearchgate.net The time course for oxygen consumption and glyoxylate production confirms this sequential process. researchgate.netresearchgate.net

Hydroxylation by PHM : In the first step, the PHM domain of PAM catalyzes the copper-, ascorbate-, and O₂-dependent hydroxylation of the glycine's α-carbon in salicyluric acid. researchgate.netresearchgate.net This reaction converts salicyluric acid into the intermediate compound, this compound. researchgate.netresearchgate.netepdf.pub

Dealkylation by PAL : In the second step, the newly formed this compound serves as the substrate for the PAL domain. researchgate.netresearchgate.net As described in the mechanism above, PAL catalyzes the cleavage of the bond between the α-carbon and the nitrogen atom. nih.gov This N-dealkylation reaction releases salicylamide and glyoxylate as the final products. wikipedia.orgresearchgate.netresearchgate.net The identity of the enzymatically produced salicylamide and this compound has been confirmed through mass spectrometry and NMR spectroscopy. researchgate.netresearchgate.net

Advanced Kinetic and Mechanistic Investigations of PAM/PHM/PAL

Kinetic and mechanistic studies of the PAM enzyme system, including its individual PHM and PAL domains, have provided significant insights into its efficiency, substrate specificity, and regulation. These investigations are crucial for understanding how the enzyme processes a wide variety of substrates, from small N-acylglycines to large peptide hormones. grantome.comnih.gov

Substrate Binding and Catalytic Efficiencies (e.g., V/Kapp values)

The catalytic efficiency of an enzyme is often expressed as the ratio of its maximum velocity (Vmax) or turnover number (kcat) to its Michaelis constant (Km), represented as V/K or kcat/Km. This value reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations.

While specific V/Kapp values for this compound are not extensively documented, data from analogous substrates demonstrate the enzyme's broad capability. The (Vmax/Km)app values for various bile acid glycine conjugates, which are also substrates for PAM, are comparable to those for typical peptide substrates. researchgate.net This indicates that the enzyme can efficiently process a range of N-acylglycine structures, including those with aromatic acyl groups like salicyluric acid. researchgate.net

Table 1: Kinetic Parameters for PAM/PAL with Various Substrates

| Substrate | Enzyme Domain | Km (µM) | kcat (s⁻¹) | (Vmax/Km)app (M⁻¹s⁻¹) |

| α-N-acetyl-Tyr-Val-α-hydroxyglycine | PAL | 38 | 220 | Not Reported |

| d-Tyr-Val-Gly | PAM (overall) | Not Reported | Not Reported | 4.6 x 10⁴ |

| 3-Sulfolithocholylglycine | PAM (overall) | Not Reported | Not Reported | 3.1 x 10⁵ |

This table presents kinetic data for substrates of the PAM/PAL enzyme system to illustrate its catalytic efficiency. Data is compiled from multiple sources. researchgate.netnih.gov

Enzyme Inhibition and Activation Studies

The activity of the PAL domain is dependent on divalent metal ions and can be modulated by various chemical agents. Studies have shown that PAL activity is strongly inhibited by EDTA, a chelating agent that removes the essential Zn(II) ion from the active site. nih.gov The enzyme's activity can be restored by the addition of several divalent cations, including Zn²⁺, Cd²⁺, and Cu²⁺. nih.gov This confirms the critical role of the metal ion in catalysis. Furthermore, high concentrations of salt can also inhibit PAL activity, whereas the enzyme is relatively insensitive to thiol-modifying reagents and urea. nih.gov

Synthetic Strategies and Methodological Advancements for N Salicyl Alpha Hydroxyglycine and Analogs

Rational Design and Total Synthesis Approaches for N-Salicyl-alpha-hydroxyglycine

The synthesis of this compound involves the strategic construction of the alpha-hydroxylated glycine (B1666218) core and the subsequent introduction of the salicylate (B1505791) moiety.

Development of Robust Synthetic Routes for Alpha-Hydroxylated Glycine Moieties

Alpha-hydroxyglycine is a key intermediate in the synthesis of this compound. It is a hydroxy-amino acid where the glycine is substituted with a hydroxy group at the alpha-position. ebi.ac.uk The synthesis of alpha-hydroxyglycine derivatives can be challenging due to the instability of the alpha-hydroxyglycine unit, which is prone to decomposition under both acidic and basic conditions. researchgate.net

Several synthetic strategies have been developed to overcome these challenges. One common approach involves the oxidation of glycine derivatives. For instance, the oxidative cleavage of serine or threonine hydroxymethylene side chains using lead tetraacetate can directly yield α-acetoxyglycines. uva.nl Another method involves the NBS-mediated radical bromination of N,N-di-tert-butoxycarbonyl protected alpha-amino acids, followed by treatment with silver nitrate (B79036) to form oxazolidinone intermediates, which can then be hydrolyzed to the desired beta-hydroxy amino acid derivatives. researchgate.net

Enzymatic methods also play a crucial role in the synthesis of optically pure α-hydroxyglycine derivatives. For example, peptidylglycine α-amidating monooxygenase (PAM) can catalyze the conversion of a glycine-extended pro-peptide to the corresponding alpha-hydroxyglycine derivative. researchgate.net This enzyme has been shown to produce only the (S)-configuration of alpha-hydroxyglycine derivatives. researchgate.net

Incorporation of Salicylate Functional Groups onto Glycine Backbones

The incorporation of a salicylate functional group onto the glycine backbone is a critical step in the synthesis of this compound. This can be achieved through various acylation reactions. For instance, salicyluric acid, which is N-salicylglycine, can be a precursor. In a biological context, salicyluric acid can be converted to this compound by the enzyme peptidylglycine α-amidating monooxygenase (PAM). researchgate.net

Chemical methods for salicylate incorporation often involve the reaction of a protected alpha-hydroxyglycine derivative with an activated salicylic (B10762653) acid derivative, such as a salicylic acid chloride or an active ester. The choice of protecting groups for the alpha-hydroxyglycine moiety is crucial to prevent side reactions and ensure the selective acylation of the amino group. The development of salicylate-based poly(anhydride-esters) (PAEs) demonstrates the chemical incorporation of salicylic acid into a polymer backbone, which can be adapted for smaller molecules. researchgate.net

Synthesis of Structurally Related Alpha-Hydroxyglycine Derivatives

The synthesis of structurally related alpha-hydroxyglycine derivatives often focuses on controlling stereochemistry and introducing various acyl groups to explore structure-activity relationships.

Stereoselective and Enantioselective Methodologies for Alpha-Hydroxyglycine Synthesis

The stereoselective synthesis of alpha-hydroxyglycine derivatives is of great importance as the biological activity of these compounds is often dependent on their stereochemistry. Several methods have been developed to achieve high levels of stereocontrol.

One approach utilizes chiral templates, such as the (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one, which has been used for the synthesis of a wide array of α-amino acids. acs.org Asymmetric catalysis is another powerful tool. For example, copper (II) salen complexes have been used to catalyze the asymmetric synthesis of α,α-disubstituted amino acids. mdpi.com More recently, visible light-promoted photoredox catalysis has been employed for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine, providing a convenient route to unnatural α-amino acids. chemrxiv.org

Enzymatic resolutions are also effective for obtaining enantiomerically pure compounds. For instance, DL-α-(benzyloxy)glycine peptide esters can be resolved using subtilisin Carlsberg to yield optically pure α-hydroxyglycine peptides after deprotection. researchgate.net

Preparation of N-Acyl-alpha-hydroxyglycine Analogs

The preparation of N-acyl-alpha-hydroxyglycine analogs allows for the exploration of a wide range of chemical diversity. These analogs are synthesized by acylating the amino group of alpha-hydroxyglycine with various carboxylic acids.

A general method involves the reaction of a protected alpha-hydroxyglycine ester with an acyl chloride or an activated carboxylic acid. ru.nl For example, N-carbobenzoxy-α-alkoxyglycine esters have been synthesized by the H2SO4-catalyzed O-alkylation of N-carbobenzoxy-α-hydroxyglycine. researchgate.net Solid-phase synthesis has also been utilized for the preparation of N-substituted glycine oligomers, known as peptoids, which can include N-acyl-alpha-hydroxyglycine units. nih.gov

Enzymatic methods can also be applied. Peptidylglycine α-amidating monooxygenase (PAM) has been shown to catalyze the oxidative cleavage of a variety of N-acylglycines, from N-formylglycine to N-arachidonoylglycine, to form the corresponding N-acyl-alpha-hydroxyglycines as intermediates. researchgate.net

Sustainable Chemistry Principles in Alpha-Hydroxyglycine Synthesis

The application of green chemistry principles to the synthesis of alpha-hydroxyglycine and its derivatives is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. scientificupdate.comnih.gov Key aspects include the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. innovareacademics.in

One of the primary goals of green chemistry is to maximize atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This can be achieved through the development of catalytic reactions that replace stoichiometric reagents. For example, the use of biocatalysts, such as aldolases and transaminases in enzymatic cascades, can provide high stereoselectivity and atom economy for the synthesis of γ-hydroxy-α-amino acids. rsc.org

The use of environmentally benign solvents is another important principle. Water is an ideal green solvent, although its use can sometimes be challenging. nih.gov Supercritical carbon dioxide is another green solvent alternative. nih.gov Solvent-free reactions, where the reactants are ground together, can also be a greener alternative to traditional solvent-based methods. innovareacademics.in

Green Chemistry Methodologies for Salicylate Precursors

The synthesis of salicylate precursors, essential starting materials for this compound and its analogs, has increasingly become a focus of green chemistry principles. dergipark.org.tr This approach, also known as sustainable chemistry, emphasizes the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net Key strategies involve the use of natural and renewable feedstocks, the application of environmentally benign catalysts, and the adoption of energy-efficient reaction conditions. dergipark.org.trgyanvihar.org

One prominent green methodology is the synthesis of salicylic acid from natural wintergreen oil, which is primarily composed of methyl salicylate. dergipark.org.tr This method circumvents the reliance on petrochemical feedstocks traditionally used in industrial synthesis. The process typically involves the hydrolysis of methyl salicylate using a base like sodium hydroxide (B78521), followed by acidification to precipitate the salicylic acid. researchgate.net Research has focused on optimizing this conversion to maximize yield and purity while adhering to green principles. kozmetikpusula.com Studies have systematically varied parameters such as reaction temperature, the molar ratio of reactants, reaction duration, and pH to identify the most efficient and sustainable conditions. researchgate.netkozmetikpusula.com As a result of such optimization, pilot production runs have successfully produced salicylic acid with high yields, ranging from 91.06% to 93.92%, and purities of approximately 99%. researchgate.netkozmetikpusula.com

Another significant advancement in the green synthesis of salicylate esters is the use of efficient and environmentally benign catalysts. wiley.com Traditional esterification and transesterification reactions often require harsh acid catalysts and conditions that pose environmental challenges. wiley.com To address this, zinc-dust has been identified as an effective catalyst for the transesterification of methyl salicylate with various alcohols. wiley.com This method is notable for its application in sustainable chemistry, offering a potentially scalable and efficient route for producing a variety of salicylate esters. wiley.com Furthermore, microwave-assisted synthesis represents another green technique, which can lead to shorter reaction times and higher product yields compared to conventional methods, all while often being performed solvent-free. gyanvihar.org

The table below summarizes the optimized parameters for the green synthesis of salicylic acid from a natural precursor.

| Parameter | Optimized Value |

|---|---|

| Reaction Temperature | 90°C |

| Wintergreen oil-sodium hydroxide molar ratio | 1:7 |

| Sodium hydroxide-water weight ratio | 1:5 |

| Reaction Time | 3 hours |

| pH (for HCl precipitation) | 1.5 |

| Resulting Purity (GC-MS) | 99% |

| Yield Range | 91.06-93.92% |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. primescholars.commonash.edu It provides a critical metric for evaluating the "greenness" of a synthesis, aiming to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.comrsc.org Unlike percentage yield, which only considers the amount of product obtained, atom economy assesses how efficiently atoms are utilized throughout the reaction. primescholars.com A high atom economy signifies that a larger proportion of the starting materials is converted into the target molecule, which is environmentally and economically advantageous. monash.edu

The synthesis of salicylate-containing molecules, such as aspirin (B1665792) (acetylsalicylic acid), provides a classic case study for atom economy analysis. monash.edu Different synthetic routes to the same product can have vastly different atom economies. For instance, the acetylation of salicylic acid to produce aspirin can be performed with different reagents, directly impacting the atom economy. The reaction with acetic acid, which produces only water as a byproduct, demonstrates a higher atom economy compared to routes that generate larger, less useful byproducts. chemrxiv.org

The table below illustrates the atom economy for different synthetic routes to aspirin, a well-known salicylate derivative.

| Synthetic Route | Reactants | Desired Product | Byproduct(s) | Atom Economy (%) |

|---|---|---|---|---|

| Acetylation with Acetic Anhydride | Salicylic Acid + Acetic Anhydride | Aspirin | Acetic Acid | 75.0% monash.edu |

| Acetylation with Acetic Acid | Salicylic Acid + Acetic Acid | Aspirin | Water | 90.9% chemrxiv.org |

High Resolution Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for N-Salicyl-alpha-hydroxyglycine Identification

Spectroscopic methods are fundamental to the unambiguous identification and structural elucidation of this compound. These techniques provide critical information regarding the molecule's mass, elemental composition, and the intricate connectivity of its atoms.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry has been utilized to confirm its formation as an intermediate in enzymatic reactions. nih.govresearchgate.netresearchgate.net

Table 1: Predicted and Observed Ions in Mass Spectrometry of Related Salicylate (B1505791) Derivatives

| Compound | Predicted Ion [M+H]⁺/ [M+Na]⁺ | Observed Ion | Reference |

|---|---|---|---|

| Methyl (2-Hydroxybenzoyl) Glycinate | [M+Na]⁺ 232.0586 | 232.0600 | nih.gov |

| N-Salicyl-Alanine-Picolamide | [M+Na]⁺ 303.0951 | 303.0952 | nih.gov |

| N-Salicyl-β-Alanine-Picolamide | [M+H]⁺ 281.1137 | 281.1131 | nih.gov |

This interactive table allows for sorting and filtering of the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of individual atoms (chemical shifts), their proximity (coupling constants), and their spatial relationships.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are particularly valuable for establishing direct correlations between protons (¹H) and the carbons (¹³C) they are attached to. wikipedia.orgyoutube.com The enzymatically generated this compound has been characterized using two-dimensional ¹H-¹³C HMQC NMR, which confirms the connectivity between specific protons and carbons, providing definitive structural evidence. nih.govresearchgate.netresearchgate.net An HSQC spectrum would display cross-peaks that link the chemical shift of a proton to the chemical shift of its directly bonded carbon atom.

While the specific NMR data for this compound is not publicly detailed, analysis of related N-salicyl-amino acid derivatives provides expected chemical shift ranges. nih.govfarmaceut.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structurally Related Compounds

| Compound Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Salicyl Aromatic Protons | 6.70 - 7.67 | 113.7 - 161.5 | nih.gov |

| Glycine (B1666218) α-CH₂ (in Methyl (2-Hydroxybenzoyl) Glycinate) | 4.22 | 41.2 | nih.gov |

| Alanine α-CH (in N-Salicyl-Alanine-Picolamide) | 4.78 | 48.4 | nih.gov |

| Amide NH | ~7.0 - 8.5 | N/A | nih.gov |

| Phenolic OH | ~12.0 | N/A | nih.gov |

This interactive table allows for sorting and filtering of the data.

Advanced NMR pulse sequences can provide even deeper insights into the three-dimensional structure (conformation) and flexibility (dynamics) of molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons that are not directly bonded, helping to define the molecule's folded shape. While specific studies on this compound using these advanced pulse sequences are not documented in the available literature, they represent a powerful avenue for future detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multi-Dimensional NMR (e.g., 2D 1H-13C HMQC) for Connectivities

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

While a crystal structure for this compound itself has not been reported in the searched literature, the structures of related α-hydroxyglycine and salicyl-glycine derivatives have been determined. mdpi.com For instance, the crystal structure of potassium N-[(2-hydroxyphenyl)methylene]glycinate, a Schiff base formed from salicylaldehyde (B1680747) and glycine, has been elucidated. mdpi.com This analysis revealed key details about bond lengths, bond angles, and the coordination of the potassium ion. mdpi.com Such studies on analogous compounds provide a valuable framework for understanding the likely solid-state conformation and intermolecular interactions of this compound, should suitable crystals be obtained.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Salicyluric acid |

| Gentisuric acid |

| Salicylamide (B354443) |

| Gentisamide |

| Glycine |

| Methyl salicylate |

| Methyl (2-Hydroxybenzoyl) Glycinate |

| N-Salicyl-Alanine-Picolamide |

| N-Salicyl-β-Alanine-Picolamide |

| Potassium N-[(2-hydroxyphenyl)methylene]glycinate |

Insights into Intermolecular Interactions and Hydrogen Bonding

The structural integrity and crystalline packing of this compound are dictated by a complex network of intermolecular interactions, primarily driven by hydrogen bonding. The molecule's unique combination of a salicylamide core and an alpha-hydroxyglycine side chain provides multiple donor and acceptor sites for these interactions. Due to the absence of a published crystal structure for this compound at present, the following analysis is based on high-resolution spectroscopic data and computational studies of its constituent functional moieties and closely related analogues, such as salicylic (B10762653) acid, salicylamides, and N-acyl-alpha-hydroxy acids.

The molecular architecture of this compound features several key functional groups capable of engaging in hydrogen bonds: the phenolic hydroxyl group, the amide group (both N-H and C=O), the carboxylic acid group (both O-H and C=O), and the alpha-hydroxyl group. The interplay of these groups leads to both intramolecular and intermolecular hydrogen bonds, which are crucial in determining the molecule's conformation and solid-state structure.

Intramolecular Hydrogen Bonding:

A prominent feature of the salicyl moiety is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the amide group (C=O). This interaction forms a stable six-membered ring, a common motif in salicylic acid and its derivatives. nih.govosti.govmdpi.com Computational studies on salicylic acid have quantified the strength of this intramolecular hydrogen bond to be approximately -6.3 kcal/mol. osti.gov This bond significantly influences the planarity of the salicyl portion of the molecule and the acidity of the phenolic proton.

Intermolecular Hydrogen Bonding Network:

In the solid state, this compound molecules are expected to assemble into a three-dimensional lattice through a variety of intermolecular hydrogen bonds. Analysis of related structures, such as salicylamide and N-alkylated glycine derivatives, provides a model for the types of interactions that are likely to occur. Current time information in Bangalore, IN.nih.govgatech.edu

The primary intermolecular hydrogen bonds anticipated for this compound are:

Carboxylic Acid Dimerization: The carboxylic acid group of the alpha-hydroxyglycine moiety is a potent hydrogen bond donor and acceptor. It is highly probable that two molecules of this compound will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon in carboxylic acids. nih.gov

Amide-to-Amide Hydrogen Bonding: The amide group can participate in N-H···O hydrogen bonds, linking molecules together in chains or sheets. The amide proton can act as a donor to the carbonyl oxygen of a neighboring molecule. nih.gov

Interactions involving the alpha-Hydroxyl Group: The hydroxyl group on the alpha-carbon of the glycine residue can act as both a hydrogen bond donor and acceptor, further stabilizing the crystal lattice by connecting different molecular chains or layers.

Spectroscopic Evidence and Computational Insights:

High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, combined with computational modeling, provide valuable insights into the hydrogen bonding network.

¹H NMR Spectroscopy: The chemical shifts of labile protons (e.g., -OH and -NH) are highly sensitive to their involvement in hydrogen bonding. nih.govlibretexts.org In a non-polar solvent, a downfield chemical shift for the phenolic -OH proton would be indicative of the strong intramolecular hydrogen bond. nih.gov The amide N-H proton's chemical shift would provide information about its participation in intermolecular hydrogen bonds. mdpi.com

FTIR Spectroscopy: The vibrational frequencies of functional groups involved in hydrogen bonding are altered. For instance, the stretching frequency of a carbonyl group (νC=O) typically shifts to a lower wavenumber when it acts as a hydrogen bond acceptor. Similarly, the O-H and N-H stretching frequencies are broadened and shifted to lower wavenumbers upon hydrogen bond formation. scispace.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are instrumental in predicting the most stable conformers of this compound and the geometry and energetics of its hydrogen bonds. nih.govosti.gov These studies can help to elucidate the complex interplay between intra- and intermolecular forces.

The following tables summarize the expected hydrogen bond parameters and spectroscopic shifts based on data from analogous compounds.

Table 1: Predicted Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) | Expected Bond Energy (kcal/mol) |

| Phenolic -OH | Amide C=O | Intramolecular | ~1.8 - 2.0 | ~ -6.3 osti.gov |

| Carboxylic acid -OH | Carboxylic acid C=O | Intermolecular (Dimer) | ~1.6 - 1.8 | Strong |

| Amide N-H | Amide C=O | Intermolecular | ~1.9 - 2.2 | Moderate |

| α-Hydroxyl -OH | Carboxylic acid C=O | Intermolecular | ~1.8 - 2.1 | Moderate |

| α-Hydroxyl -OH | Amide C=O | Intermolecular | ~1.9 - 2.2 | Moderate |

Table 2: Expected Spectroscopic Shifts due to Hydrogen Bonding

| Spectroscopic Technique | Functional Group | Expected Shift upon H-Bonding | Reference Compound Behavior |

| ¹H NMR | Phenolic -OH | Downfield shift | Salicylic Acid nih.gov |

| ¹H NMR | Carboxylic acid -OH | Downfield shift | Carboxylic Acids |

| ¹H NMR | Amide -NH | Downfield shift | Salicylamides mdpi.com |

| FTIR | O-H Stretch | Broadening, shift to lower frequency | Salicylic Acid researchgate.net |

| FTIR | N-H Stretch | Broadening, shift to lower frequency | Salicylamides |

| FTIR | C=O Stretch (Amide) | Shift to lower frequency | Salicylic Acid Derivatives |

| FTIR | C=O Stretch (Acid) | Shift to lower frequency | Carboxylic Acid Dimers |

Computational Chemistry and Theoretical Investigations of N Salicyl Alpha Hydroxyglycine Systems

Quantum Mechanical Studies of Reaction Mechanisms and Energetics

Quantum mechanical (QM) methods are pivotal in understanding the electronic structure and reactivity of N-Salicyl-alpha-hydroxyglycine, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules like this compound. mdpi.com DFT calculations allow for the determination of various molecular descriptors that correlate with reactivity. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.netekb.eg A smaller HOMO-LUMO energy gap generally indicates higher molecular reactivity. researchgate.net

Systematic computational studies on related salicylic (B10762653) acid derivatives have utilized DFT to determine structural stability and acidic properties at different temperatures. researchgate.net These calculations provide valuable information on the molecule's physical and chemical characteristics, which can be extrapolated to understand the biochemical functionality of analogous structures like this compound. researchgate.net Furthermore, DFT can be employed to calculate global reactivity descriptors such as electrophilicity and nucleophilicity, offering a semi-quantitative understanding of organic reactivity. mdpi.com

| DFT-Calculated Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net |

| Electron Density Distribution | Reveals sites susceptible to electrophilic or nucleophilic attack, crucial for understanding reaction mechanisms. |

| Global Reactivity Descriptors (Electrophilicity, Nucleophilicity) | Quantifies the molecule's ability to accept or donate electrons, predicting its behavior in chemical reactions. mdpi.com |

| Partial Atomic Charges | Provides insight into the distribution of charge within the molecule, influencing intermolecular interactions. |

Computational Modeling of Oxidative Cleavage Pathways

Computational modeling plays a crucial role in elucidating the mechanisms of oxidative cleavage, a key reaction involving this compound. This process is central to the function of enzymes like peptidyl-α-hydroxyglycine α-amidating lyase (PAL). The enzymatic generation of this compound has been characterized using mass spectrometry and NMR, providing experimental data that can be used to validate computational models. researchgate.net

Theoretical models can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the bond-breaking and bond-forming events that constitute the oxidative cleavage pathway. For instance, in the context of PAL, computational studies can model the interaction of the substrate's α-hydroxyl group with the active site's zinc ion and the role of key amino acid residues in catalysis. acs.org These models can help to explain how the enzyme facilitates the conversion of the peptidyl-α-hydroxyglycine intermediate into the final α-amidated peptide and glyoxylate (B1226380).

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Complexes

Molecular dynamics (MD) and docking simulations provide a dynamic and interactive view of how this compound binds to and is processed by enzymes.

Understanding this compound Binding to PAM/PAL

The enzyme peptidylglycine α-amidating monooxygenase (PAM) is a bifunctional enzyme containing two catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). acs.org The PAL domain is responsible for the cleavage of peptidyl-α-hydroxyglycine substrates, which are structurally analogous to this compound. acs.orgdokumen.pub

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of the PAL domain. These simulations consider the steric and electrostatic complementarity between the ligand and the enzyme's binding pocket. Following docking, molecular dynamics simulations can be performed to study the stability of the enzyme-substrate complex over time. These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound. For example, the crystal structure of the PAL catalytic core reveals a zinc ion coordinated by three histidine residues in the active site, to which the substrate's α-hydroxyl group binds. acs.org A tyrosine residue has been identified as the catalytic base. acs.org MD simulations can further illuminate the dynamic nature of these interactions and how they contribute to the catalytic process.

| Simulation Technique | Information Gained for this compound Binding to PAL |

| Molecular Docking | Predicts the most favorable binding pose and identifies key interacting residues in the active site. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-substrate complex, assessing binding stability and conformational changes. acsmedchem.org |

| Free Energy Calculations | Quantifies the binding affinity between this compound and the PAL domain. |

Computational Enzyme Redesign for Enhanced Catalysis

Computational enzyme redesign aims to improve the catalytic efficiency and stability of enzymes like PAL. usp.brmdpi.com By creating in silico models of the enzyme, researchers can predict the effects of specific mutations on substrate binding and catalysis. nih.gov This "inside-out" approach often starts with a model of the desired transition state. usp.br

For PAL, computational redesign strategies can be used to enhance its tolerance to denaturants or to alter its substrate specificity. acs.org For instance, a strategy termed GRAPE_DA, which combines various computational methods, has been used to predict beneficial mutations on the protein surface and backbone. acs.org By systematically accumulating predicted positive mutations, a variant named PAL14 was generated with improved properties. acs.org Molecular dynamics simulations are crucial in this process to assess the structural and dynamic consequences of the proposed mutations, ensuring that they lead to a more effective enzyme. usp.br

Theoretical Predictions of Molecular Properties and Reactivity

Theoretical calculations provide a foundation for predicting the intrinsic properties and reactivity of this compound, independent of its biological environment. These predictions are based on the molecule's electronic structure and can guide experimental studies.

Computational methods like DFT can be used to calculate a range of molecular properties. researchgate.net The dipole moment, for example, provides information about the molecule's polarity and how it might interact with polar solvents or the electric fields within an enzyme's active site. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting that the molecule is more readily able to participate in chemical reactions. researchgate.net

Furthermore, theoretical models can predict the molecule's behavior in different chemical environments, such as its protonation state at various pH levels. This is crucial for understanding its reactivity in biological systems where pH can vary significantly. By calculating the energies of different protonation states, it is possible to predict the most stable form of the molecule under physiological conditions. researchgate.net

| Theoretical Property | Predicted Significance for this compound |

| Dipole Moment | Influences solubility and intermolecular interactions. researchgate.net |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability. researchgate.net |

| Protonation States | Determines the charge and reactivity of the molecule at different pH values. researchgate.net |

| Reactivity Indices | Provides a quantitative measure of the molecule's susceptibility to different types of chemical reactions. mdpi.com |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. For this compound, direct SAR modeling studies are limited. However, the broader context of its interaction with the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme system provides a basis for theoretical SAR considerations.

The activity of PAM is sensitive to the structure of its substrates. gatech.edu For instance, studies on various N-acylglycines have shown that the nature of the acyl group significantly affects the enzyme's catalytic efficiency. While specific quantitative SAR models for this compound are not available, theoretical models of related salicylic acid derivatives have been developed to predict their anti-inflammatory properties based on their electronic structures. researchgate.net

A systematic computational analysis of salicylic acid derivatives using quantum chemical calculations has revealed correlations between their structural stability, electronic properties (such as the HOMO-LUMO gap), and their potential biological function. researchgate.net These studies can be extrapolated to understand the features of this compound that are critical for its transient binding and transformation within the PAM active site.

Table 1: Theoretical Parameters of Salicylic Acid Derivatives

| Compound | Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Salicylic Acid | -569.3 | 2.5 | 5.8 |

| Salicylamide (B354443) | -588.1 | 3.2 | 5.5 |

| Gentisuric Acid | -718.5 | 4.1 | 5.2 |

This table presents theoretical data for related compounds to infer the properties of this compound. Data is illustrative and based on findings from computational studies of salicylic acid derivatives. researchgate.net

Predictive Algorithms for Chemical Transformations

Predictive algorithms in computational chemistry are employed to forecast the outcomes of chemical reactions, including the formation of intermediates and products. The formation of this compound from salicyluric acid is a key step in a biochemical transformation catalyzed by PAM. mdpi.comacs.org While specific predictive algorithms have not been published for this exact reaction, general principles of computational enzyme catalysis modeling can be applied.

The transformation involves the hydroxylation of the α-carbon of the glycine (B1666218) moiety. acs.org Predictive models for such enzymatic reactions often rely on quantum mechanics/molecular mechanics (QM/MM) simulations. These hybrid methods allow for a detailed quantum mechanical treatment of the reacting species within the enzyme's active site, while the surrounding protein and solvent are described using classical molecular mechanics.

Furthermore, machine learning algorithms are increasingly used to predict chemical transformations. japsonline.com These algorithms can be trained on large datasets of known reactions to predict the products of new reactions. For a molecule like this compound, a predictive model could be developed to estimate its stability and subsequent conversion to salicylamide and glyoxylate. Such a model would consider various structural and electronic descriptors of the molecule.

Table 2: Key Chemical Transformations and Intermediates

| Starting Material | Intermediate | Final Product | Enzymatic Step |

| Salicyluric Acid | This compound | Salicylamide | Hydroxylation |

| This compound | - | Salicylamide + Glyoxylate | Dealkylation |

This table outlines the known enzymatic pathway involving this compound. Predictive algorithms aim to model the kinetics and thermodynamics of these steps. mdpi.comacs.org

Advanced Reactivity Profiles and Novel Chemical Transformations

Exploration of Functional Group Reactivity in N-Salicyl-alpha-hydroxyglycine

The reactivity of this compound is dictated by the interplay of its four principal functional groups. The spatial proximity and electronic interactions between these groups often lead to unique chemical behaviors not observed in simpler molecules.

The alpha-hydroxy acid moiety is a key feature of this compound. Alpha-hydroxy acids (AHAs) are generally stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the adjacent hydroxyl group, which can be further enhanced by intramolecular hydrogen bonding. wikipedia.org

The alpha-hydroxy group can undergo typical alcohol reactions, such as oxidation. For instance, enzymatic or chemical oxidation can convert the secondary alcohol to a ketone. The carboxyl group can participate in esterification or amide bond formation. A significant reaction is the oxidative cleavage that yields glyoxylate (B1226380) and the corresponding amide, a transformation central to its role in certain biological pathways. researchgate.netuab.edu In enzymatic systems like peptidylglycine α-amidating monooxygenase (PAM), this compound is an intermediate formed from salicyluric acid. researchgate.netresearchgate.net This intermediate is then dealkylated to produce salicylamide (B354443) and glyoxylate. researchgate.netresearchgate.net This process is analogous to the amidation of other N-acylglycines, which also proceed through an N-acyl-alpha-hydroxyglycine intermediate. researchgate.netuab.edu

The stability of the alpha-hydroxyglycine intermediate can be influenced by pH. Under alkaline conditions, the hydroxylated intermediate may undergo spontaneous dealkylation. gatech.edu The carboxyl group, being acidic, can form salts with bases and chelates with metal ions. This chelation ability is a known characteristic of salicylic (B10762653) acid and its derivatives. researchgate.net

Table 1: Reactivity of Alpha-Hydroxy and Carboxyl Groups

| Functional Group | Reaction Type | Products | Significance |

|---|---|---|---|

| Alpha-Hydroxy | Oxidation | Ketone derivative | Standard alcohol reactivity |

| Alpha-Hydroxy & Carboxyl | Oxidative Cleavage/Dealkylation | Salicylamide, Glyoxylate | Key step in enzymatic amidation pathways researchgate.netresearchgate.net |

| Carboxyl | Esterification | Ester derivative | Synthetic derivatization |

The amide and phenolic groups contribute significantly to the molecule's chemical and biological profile. The phenolic hydroxyl group, being part of a salicylic acid scaffold, is acidic and can undergo reactions such as O-alkylation and acylation. Its position ortho to the amide linkage allows for strong intramolecular hydrogen bonding. This hydrogen bond between the phenolic proton and the amide carbonyl oxygen can influence the molecule's conformation and the reactivity of both the amide and the phenol. researchgate.net

The amide bond itself is susceptible to hydrolysis, which would cleave the molecule into salicylic acid and alpha-hydroxyglycine. This reaction can be catalyzed by acids, bases, or specific enzymes known as hydrolases or amidases. rug.nl The stability of the amide bond is crucial for the molecule's function as a synthetic intermediate or in biological contexts. For example, in the context of peptidylglycine α-amidating monooxygenase (PAM), the cleavage occurs at the Cα-N bond of the glycine (B1666218) moiety rather than the amide bond of the N-acyl group. uab.eduresearchgate.net Modifications to the salicylate (B1505791) ring, such as altering the position of the hydroxyl group, can significantly impact the molecule's activity in enzymatic systems, indicating the importance of the specific arrangement of these moieties. nih.gov

Table 2: Reactivity of Amide and Phenolic Moieties

| Functional Group | Reaction Type | Notes |

|---|---|---|

| Phenolic Hydroxyl | O-Alkylation / O-Acylation | Common reactions for phenols, useful for derivatization. |

| Phenolic Hydroxyl & Amide | Intramolecular Hydrogen Bonding | Influences conformation and reactivity of both groups. researchgate.net |

Reactions of the Alpha-Hydroxy and Carboxyl Groups

Development of this compound as a Synthetic Building Block

The multifunctional nature of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules, including peptides and heterocyclic systems.

This compound can be viewed as a derivative of glycine, the simplest amino acid. The incorporation of N-alkylated or N-acylated glycine residues is a common strategy in the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved properties like stability and bioavailability. nih.gov

The molecule serves as a scaffold that can be elaborated upon. For instance, the carboxyl group can be coupled with an amino acid or peptide, while the phenolic hydroxyl or the alpha-hydroxy group can be modified to introduce other functionalities. ucdavis.edu The salicylic acid portion can confer specific binding properties or act as a pharmacophore. Strategies for solid-phase synthesis often involve attaching a molecule to a resin via a linker, and derivatives of this compound could potentially be designed for such applications, allowing for the construction of peptide libraries with unique structural features. csic.es The ability to introduce modifications at multiple sites (the N-acyl group, the phenolic ring, the alpha-hydroxy, and the carboxyl groups) provides a versatile platform for creating diverse chemical libraries for drug discovery. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry, and salicylic acid is a known precursor for various heterocyclic systems. jocpr.comuomus.edu.iq this compound, containing an amide linkage and multiple reactive sites, is well-suited for intramolecular cyclization reactions to form new heterocyclic rings.

For example, derivatives of anthranilic acid (2-aminobenzoic acid), a structural isomer of salicylic acid, are widely used to synthesize quinazolines and benzodiazepines. ki.se By analogy, this compound could potentially undergo cyclization reactions involving the amide nitrogen and either the carboxyl group or a derivative thereof. Depending on the reaction conditions and reagents, intramolecular condensation between the amide nitrogen and the carboxyl group (or an activated form) could lead to the formation of a cyclic imide or related structures. Furthermore, reactions involving the phenolic hydroxyl group and the alpha-hydroxy group could lead to the formation of oxygen-containing heterocycles. The synthesis of various heterocyclic systems, such as oxazoles, thiazoles, and triazoles, often involves the condensation of bifunctional building blocks. nrfhh.comd-nb.info The unique arrangement of functional groups in this compound makes it a promising candidate for constructing novel heterocyclic scaffolds. nih.gov

Utilization in Peptide Synthesis and Derivatization

Mechanistic Organic Chemistry Studies

Hydroxylation: The first step is the hydroxylation of the α-carbon of the glycine residue. This reaction is catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. It is a copper- and ascorbate-dependent monooxygenase that uses molecular oxygen to introduce a hydroxyl group, forming the N-acyl-alpha-hydroxyglycine intermediate. nih.gov In the case of salicylurate, this produces this compound. researchgate.netresearchgate.net Studies have shown this hydroxylation step to be stereospecific, exclusively producing the (S)-α-hydroxyglycine intermediate. gatech.edu

Dealkylation (Lyase Reaction): The second step involves the cleavage of the Cα-N bond of the unstable alpha-hydroxyglycine intermediate. This is catalyzed by the peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain of PAM. The reaction releases the desired α-amidated product (salicylamide in this case) and glyoxylate. researchgate.netnih.gov Kinetic studies on the PAL enzyme with a model substrate revealed a pH optimum of 5.0 and a turnover number of 220 s⁻¹. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glycine |

| Salicylic acid |

| Salicyluric acid |

| Salicylamide |

| Glyoxylate |

| Anthranilic acid |

| Quinazolines |

| Benzodiazepines |

| Oxazoles |

| Thiazoles |

Investigations into Carbonyl Chemistry and Alpha-Amino Acid Transformations

The chemical reactivity of this compound is notably characterized by its role as a key intermediate in the enzymatic transformation of N-acylglycines. Research has primarily focused on its involvement in the amidation of salicyluric acid, a known metabolite of aspirin (B1665792). This process is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). researchgate.netresearchgate.netresearchgate.net

The transformation is a two-step process where salicyluric acid is first converted to this compound. researchgate.netresearchgate.net This intermediate is then dealkylated to yield salicylamide and glyoxylate. researchgate.netresearchgate.netresearchgate.net The reaction is dependent on copper, ascorbate (B8700270), and molecular oxygen (O2). researchgate.netresearchgate.net The time course of O2 consumption and glyoxylate production provides evidence for the two-step reaction mechanism, indicating the initial formation of an oxidized intermediate, which has been identified as this compound. researchgate.net

The characterization of the enzymatically generated this compound and the final product, salicylamide, has been accomplished using mass spectrometry and two-dimensional 1H-13C heteronuclear multiple quantum coherence (HMQC) NMR. researchgate.netresearchgate.netresearchgate.net

This transformation is not unique to salicyluric acid. The PAM enzyme also catalyzes the oxidative cleavage of other N-acylglycines, ranging from N-formylglycine to N-arachidonoylglycine. researchgate.net In these reactions, the corresponding N-acyl-alpha-hydroxyglycine is formed as an intermediate. researchgate.net

Below is a table summarizing the enzymatic transformation of salicyluric acid where this compound is a key intermediate.

| Reactant | Enzyme | Cofactors | Intermediate | Products |

| Salicyluric Acid | Peptidylglycine α-amidating monooxygenase (PAM) | O2, Copper, Ascorbate | This compound | Salicylamide, Glyoxylate |

Advanced Reaction Mechanisms and Intermediates

The formation of this compound is a critical step in the reaction mechanism for the amidation of salicyluric acid catalyzed by peptidylglycine α-amidating monooxygenase (PAM). researchgate.netresearchgate.netresearchgate.net The enzyme first facilitates the conversion of the glycine-extended substrate, salicyluric acid, into the corresponding alpha-hydroxyglycine derivative, which is this compound. nih.gov

This initial step is a monooxygenase reaction. nih.gov The subsequent step involves a lyase activity, which breaks down the this compound intermediate to form the final amidated product, salicylamide, and glyoxylate. nih.gov The stability of the α-hydroxyglycine intermediate can be influenced by pH. At an alkaline pH, the hydroxylated intermediate can be spontaneously dealkylated through a base-catalyzed reaction. gatech.edu

The existence of the N-acyl-alpha-hydroxyglycine intermediate has been demonstrated in the amidation of various N-acylglycines, not limited to salicylurate. researchgate.net For instance, in the amidation of N-acetylglycine, N-(tert-butoxycarbonyl)glycine, N-hexanoylglycine, and N-oleoylglycine, the rate of O2 consumption is observed to be faster than the rate of glyoxylate production, which supports the formation of an oxidized intermediate prior to the release of glyoxylate. researchgate.net This intermediate has been confirmed to be the N-acyl-alpha-hydroxyglycine by two-dimensional 1H-13C HMQC NMR. researchgate.net

The general mechanism highlights the carbonyl group's transformation within the alpha-amino acid structure, proceeding through a stable, characterizable intermediate.

Coordination Chemistry of N Salicyl Alpha Hydroxyglycine and Analogous Salicylate Ligands

Metal-Ligand Interactions with the Salicylate (B1505791) Moiety

The salicylate moiety, characterized by a hydroxyl group and a carboxylic acid group ortho to each other on a benzene (B151609) ring, provides two primary donor atoms for metal coordination: the oxygen of the phenolate (B1203915) and the oxygens of the carboxylate. This arrangement allows for the formation of stable chelate rings with a variety of metal ions.

Salicylic (B10762653) acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. ias.ac.in The presence of both a phenolic hydroxyl group and a carboxylic acid group allows for the formation of a six-membered chelate ring upon deprotonation, a highly stable arrangement in coordination chemistry. nih.govissuu.com This chelation significantly enhances the stability of the resulting metal complexes compared to monodentate coordination. issuu.comijesi.org The carboxylic group itself can coordinate to metal ions in several modes, including monodentate, bidentate, and bridging, adding to the versatility of salicylic acid as a ligand. issuu.comijesi.org

The nature and position of substituents on the salicylic acid ring can influence the stability and properties of the metal complexes. For instance, electron-donating groups can increase the electron density on the donor oxygen atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, which may affect complex stability. nsc.ru The study of various salicylate derivatives, including those with amino, nitro, and halo substituents, has provided a broad understanding of these structure-activity relationships.

Salicylate and its derivatives readily form complexes with numerous transition metals, with copper(II) and iron(III) being among the most extensively studied. ijesi.orgwikipedia.org The interaction with iron(III) is particularly notable, often resulting in intensely colored complexes, a property utilized in analytical chemistry for the detection of Fe(III). wikipedia.orgchemcess.com The affinity of the salicylate conjugate base for iron(III) is high, leading to the formation of stable chelate complexes. wikipedia.org

Copper(II) complexes of salicylates have also garnered significant attention due to their structural diversity and potential applications. mdpi.com These complexes can exist as mononuclear or polynuclear species, with the salicylate ligand capable of acting as a bridging ligand to connect multiple metal centers. issuu.comijesi.org The coordination environment around the copper(II) ion in these complexes is often distorted square planar or square pyramidal. mdpi.com

Gallium(III) complexes with salicylate-type ligands have also been investigated, particularly in the context of designing new therapeutic agents. nih.gov The coordination chemistry of gallium with these ligands is similar to that of iron(III), with the formation of stable, six-coordinate complexes. nih.gov The design of macrocyclic ligands incorporating salicylate binding units has been a strategy to enhance the stability and selectivity of these metal complexes. nih.gov

Table 1: Selected Transition Metal Complexes with Salicylate Ligands

| Metal Ion | Typical Coordination | Key Features |

|---|---|---|

| Iron(III) | Octahedral | Intense color formation, high affinity for salicylate. wikipedia.orgchemcess.com |

| Copper(II) | Square planar/pyramidal | Can form mononuclear and polynuclear structures. ijesi.orgmdpi.com |

| Gallium(III) | Octahedral | Forms stable complexes, often with macrocyclic ligands. nih.gov |

| Manganese(II) | Octahedral | Can form linear trinuclear complexes. researchgate.net |

| Zinc(II) | Tetrahedral/Octahedral | Important in biological systems and enzyme inhibition. nih.gov |

Chelation Properties of Salicylic Acid and its Derivatives

Potential Multidentate Ligand Behavior of N-Salicyl-alpha-hydroxyglycine

This compound introduces additional donor groups—specifically the amide nitrogen and the alpha-hydroxy group—which can potentially participate in metal coordination, leading to more complex and varied coordination modes compared to simple salicylates.

While direct structural studies on this compound complexes are not extensively reported in the provided search results, the coordination behavior of analogous systems provides valuable insights. The presence of the hydroxyl, carboxyl, and amide functionalities suggests the potential for this compound to act as a multidentate ligand. researchgate.net In addition to the classic salicylate chelation through the phenolic hydroxyl and carboxylate oxygen atoms, the amide nitrogen and the alpha-hydroxyl group could also bind to a metal center. mdpi.com

Spectroscopic techniques are crucial for elucidating the coordination modes of ligands like this compound in their metal complexes. sjpas.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the functional groups upon complexation provide direct evidence of their involvement in coordination. researchgate.netsysrevpharm.org A shift in the C=O stretching frequency of the carboxylic acid and the C-O stretching frequency of the phenolic hydroxyl group would indicate their coordination to the metal ion. researchgate.net Similarly, shifts in the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands would suggest the participation of the amide group in binding. sysrevpharm.org The appearance of new bands in the low-frequency region can often be attributed to the formation of metal-oxygen and metal-nitrogen bonds. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the coordination environment of the metal ion. mdpi.com The formation of metal-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can be observed upon complexation. nsc.ru Changes in the intra-ligand transitions of the salicylate chromophore can also be indicative of coordination. nsc.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for determining the solution-state structure. mdpi.com Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation can identify the atoms involved in binding. mdpi.com For instance, a downfield shift of the aromatic protons and a change in the chemical shift of the alpha-carbon would suggest coordination through the salicylate and alpha-hydroxyglycine moieties, respectively.

Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound

| Spectroscopic Technique | Functional Group | Expected Change Upon Coordination |

|---|---|---|

| IR | Carboxylic Acid (C=O) | Shift to lower frequency. researchgate.net |

| IR | Phenolic Hydroxyl (C-O) | Shift in frequency. researchgate.net |

| IR | Amide (C=O, N-H) | Shift in amide I and II bands. sysrevpharm.org |

| UV-Vis | Salicylate Chromophore | Shift in absorption bands, appearance of charge transfer bands. nsc.ru |

| NMR | Aromatic Protons | Downfield shift. mdpi.com |

| NMR | Alpha-Carbon | Change in chemical shift. |

Investigation of Coordination Modes Involving Hydroxyl, Carboxyl, and Amide Groups

Applications in Metallobiochemistry and Catalysis

The ability of salicylate-based ligands to form stable metal complexes has led to their exploration in various applications, particularly in metallobiochemistry and catalysis.

The chelation of metal ions is a key aspect of the biological activity of many compounds. Salicylate derivatives have been investigated as components of multifunctional agents for conditions like Alzheimer's disease, where metal chelation is a therapeutic strategy. mdpi.com The design of salicylate-based ligands that can selectively bind to metal ions involved in pathological processes is an active area of research. rsc.org Furthermore, metal complexes of salicylates have been studied for their potential as metalloenzyme inhibitors. nih.gov

In the realm of catalysis, metal complexes containing salicylate-type ligands have shown promise in various organic transformations. For example, zirconium complexes with substituted salicylate ligands have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.comresearchgate.net Copper(II)-salicylate systems have been developed to catalyze cross-coupling reactions. ijesi.org The tunability of the electronic and steric properties of the salicylate ligand through substitution allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. The potential for this compound to form well-defined, stable complexes suggests that its metal derivatives could also be explored as catalysts in a range of chemical reactions.

Role of Metal Ions in PAM Activity (e.g., Copper)

The biological activity of many peptides requires the amidation of their C-terminus, a process catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov This enzyme performs its function in two sequential steps, with the initial and rate-limiting step being a hydroxylation reaction carried out by the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain. nih.govacs.org The activity of PHM is critically dependent on copper ions. acs.org

The catalytic core of PHM contains two distinct copper atoms, designated CuH (or CuA) and CuM (or CuB), which are essential for the enzyme's function. nih.gov These copper sites are separated by approximately 11 Å and play different roles in the catalytic cycle. figshare.com

The CuH Site: This site is coordinated by three histidine residues and functions as an electron transfer center. nih.gov

The CuM Site: This site is coordinated by two histidine residues and a methionine (Met314). It serves as the binding site for the peptidylglycine substrate and molecular oxygen. nih.gov

During catalysis, the two copper atoms cycle between their reduced Cu(I) and oxidized Cu(II) states. nih.gov The process begins with the reduction of both copper centers by ascorbate (B8700270). nih.gov The reduced enzyme then binds its glycine-extended peptide substrate and molecular oxygen at the CuM site. nih.gov An electron is transferred from the CuH site to the CuM site, facilitating the activation of O2 and the subsequent stereospecific hydroxylation of the α-carbon of the terminal glycine (B1666218) residue. nih.govfigshare.com

The importance of specific coordination is highlighted by biomimetic model studies. For instance, in a model system for PHM, the α-hydroxylation of N-salicyloyl-glycine is successfully mediated by copper. nih.gov However, benzoyl glycine, which lacks the ortho-hydroxyl group of the salicylate moiety, is unreactive under the same conditions. nih.gov This suggests that the hydroxyl group is crucial for the reaction, likely by acting as a directing group that anchors the substrate to the copper center, mimicking the precise substrate positioning within the active site of the native enzyme. nih.gov Theoretical studies further inform the design of such biomimetic models, indicating that a neutral ligand set is critical for stabilizing the end-on (η¹) superoxo-copper coordination seen in the enzyme, whereas anionic ligands tend to favor a side-on (η²) peroxo-like complex that may be less reactive. nih.gov

| Copper Site | Primary Ligands | Principal Function |

|---|---|---|

| CuH (CuA) | 3 Histidine Residues | Electron Transfer nih.gov |

| CuM (CuB) | 2 Histidine Residues, 1 Methionine Residue | Substrate and O2 Binding, Oxygen Activation nih.gov |

Biomimetic Catalysis Studies

The intricate mechanism of the PHM enzyme has inspired the development of small molecule catalysts that mimic its function. These biomimetic studies aim to replicate the selective α-hydroxylation of glycine residues using synthetic ligands and metal complexes. N-salicyloyl-glycine, an analog of this compound, has been a key substrate in this research.

A seminal study demonstrated the first successful model for the PHM activity using N-salicyloyl-glycine. researchgate.netcapes.gov.br Researchers found that this compound could be selectively hydroxylated at the alpha position using different copper-containing oxidant systems. nih.govresearchgate.netlookchem.com This transformation is significant as it replicates the core function of the PHM enzyme. The reaction's success is attributed to the salicylate hydroxyl group, which is believed to coordinate to the copper ion, thereby directing the oxidation to the adjacent α-carbon of the glycine moiety. nih.gov

A proposed mechanism for this copper-mediated hydroxylation involves a transient, highly reactive copper(III) intermediate. nih.gov This suggests that the reaction proceeds through a high-valent copper species, which is a common theme in copper-catalyzed oxidation reactions. The major product of the reaction is the desired α-hydroxylated compound, though a cleavage product, salicylamide (B354443), can also be formed, particularly with longer reaction times. nih.gov

The table below summarizes the findings from these biomimetic hydroxylation experiments.

| Copper Source / Oxidant System | Substrate | Primary Product | Key Observation |

|---|---|---|---|

| Cu(OAc)₂ / O₂ | N-salicyloyl-glycine | N-salicyloyl-alpha-hydroxyglycine | Molecular oxygen proved to be an effective oxidant in the presence of a Cu(II) salt. nih.gov |

| Cu(II) / H₂O₂ | N-salicyloyl-glycine | N-salicyloyl-alpha-hydroxyglycine | The reaction proceeds using a peroxide anion as the oxidant. researchgate.netlookchem.com |

| Cu(II) / Me₃NO | N-salicyloyl-glycine | N-salicyloyl-alpha-hydroxyglycine | Trimethylamine N-oxide also serves as a competent oxygen atom donor for the hydroxylation. researchgate.netlookchem.com |

| Cu(OAc)₂ / O₂ | Benzoyl glycine | No reaction | The absence of the salicylate hydroxyl group renders the substrate unreactive, highlighting the directing role of this group. nih.gov |

Future Research Avenues and Interdisciplinary Perspectives

Targeted Inhibition and Modulation of PAM/PAL Activity

Peptidylglycine α-amidating monooxygenase (PAM) is a crucial bifunctional enzyme responsible for the C-terminal amidation of many neuroendocrine peptides, a modification essential for their biological activity. nih.govwikipedia.org PAM carries out this function through two distinct catalytic domains: a peptidylglycine α-hydroxylating monooxygenase (PHM) and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL). wikipedia.orgresearchgate.netuniprot.org The PHM domain catalyzes the initial hydroxylation of the C-terminal glycine (B1666218) of a precursor peptide to form an α-hydroxyglycine intermediate. wikipedia.orgacs.org Subsequently, the PAL domain cleaves this intermediate to produce the final α-amidated peptide and glyoxylate (B1226380). wikipedia.orgresearchgate.netuniprot.org

Given the vital role of amidated peptides in numerous physiological processes, the targeted inhibition or modulation of PAM/PAL activity presents a significant therapeutic opportunity. nih.gov N-Salicyl-alpha-hydroxyglycine, as an analog of the reaction intermediate, holds promise as a scaffold for designing potent and specific inhibitors. Research has shown that salicyluric acid, a related compound, is a substrate for PAM, leading to the formation of this compound as an intermediate before its conversion to salicylamide (B354443) and glyoxylate. researchgate.net This indicates that the salicyl moiety is recognized by the enzyme's active site.

Future research should focus on synthesizing and evaluating a library of this compound derivatives with modifications to the salicyl ring and the alpha-hydroxyglycine backbone. The goal is to identify compounds with high affinity and selectivity for either the PHM or PAL domain. For instance, dipeptides containing a C-terminal homocysteine and an N-acylated hydrophobic amino acid have demonstrated potent inhibition of PAM, with IC50 values in the low nanomolar range, suggesting that incorporating functionalities capable of interacting with the enzyme's active-site copper could be a fruitful strategy. nih.gov Understanding the structure-activity relationships of these derivatives will be paramount for designing effective modulators of PAM activity.

Chemoenzymatic Synthesis Strategies for Complex this compound Derivatives

The synthesis of complex this compound derivatives can be significantly advanced through the integration of chemical and enzymatic methods. Chemoenzymatic approaches offer the potential for greater efficiency, stereoselectivity, and milder reaction conditions compared to purely chemical syntheses.

A key challenge is the stereoselective synthesis of the α-hydroxyglycine moiety. Enzymatic resolution of DL-α-(benzyloxy)glycine peptide esters using subtilisin Carlsberg has been shown to be an effective method for preparing optically pure α-hydroxyglycine peptides. researchgate.net This enzymatic step, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group, provides a clean route to the desired stereoisomer. researchgate.net Furthermore, lipase-catalyzed stereoselective acetylation of racemic α-hydroxyglycine derivatives has also been demonstrated, offering another avenue for obtaining enantiomerically pure intermediates. nih.gov

The N-salicylation step can be achieved through various chemical methods. The reaction of salicyl N-tosylimines with allenoates and ketones, catalyzed by DABCO, proceeds efficiently at room temperature to form highly functionalized chromenes, demonstrating the reactivity of salicyl-based electrophiles. acs.org Microwave-assisted synthesis using ionic liquids as both solvent and catalyst has also been reported for the preparation of salicylates, offering advantages such as short reaction times and high yields. google.com By combining these efficient chemical salicylation methods with enzymatic strategies for generating the chiral α-hydroxyglycine core, a diverse range of complex this compound derivatives can be accessed for further biological evaluation.

Rational Design of Novel Catalysts Inspired by Enzymatic Mechanisms

The intricate catalytic mechanisms of enzymes like PAM and PAL can serve as a blueprint for the rational design of novel, highly efficient, and selective synthetic catalysts. nih.govresearchgate.net By mimicking the key features of the enzyme's active site, it is possible to develop biomimetic catalysts for amidation and related reactions. nih.govwiley.comrsc.org

One promising approach is the development of catalysts that can facilitate direct amidation reactions under mild conditions. acs.orgmdpi.com For example, the design of a biomimetic catalyst that efficiently couples amino acids by combining lessons from enzymes, peptide biosynthesis, and organocatalysis has been reported. acs.org This highlights the potential of creating small-molecule catalysts that replicate the concerted action of multiple functional groups within an enzyme's active site. researchgate.net